molecular formula C23H48N2O B1627643 Palmitamidopropyl diethylamine CAS No. 67806-13-7

Palmitamidopropyl diethylamine

Cat. No.: B1627643
CAS No.: 67806-13-7
M. Wt: 368.6 g/mol
InChI Key: DYAVLIWAWOZKBI-UHFFFAOYSA-N
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Description

Palmitamidopropyl diethylamine is a useful research compound. Its molecular formula is C23H48N2O and its molecular weight is 368.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67806-13-7

Molecular Formula

C23H48N2O

Molecular Weight

368.6 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]hexadecanamide

InChI

InChI=1S/C23H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(5-2)6-3/h4-22H2,1-3H3,(H,24,26)

InChI Key

DYAVLIWAWOZKBI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCN(CC)CC

Key on ui other cas no.

67806-13-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-diethylaminopropylamine (4.13 g, 31.7 mmole) in methylene chloride (50 mL) was added palmitoyl chloride (9.15 g, 33.3 mmole) in small portions. The reaction mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure. The residue was dissolved in 1N aqueous sodium hydroxide (90 mL), chloroform (100 mL) and methanol (200 mL). The solution was transferred to a separatory funnel then chloroform (100 mL) and IN aqueous sodium hydroxide (100 mL) was added and the layers separated. The aqueous layer was extracted twice with chloroform (100 mL portions). The solution was transferred to a separatory funnel then chloroform. The organic layer was dried over magnesium sulfate and the salts removed by filtration. The solvent was removed under reduced pressure to give the title compound (11.6 g, 100%) as a gum. 1H NMR (300 MHz, CDCl3): δ0.881 (3H, t, J=6.6 Hz), 1.053 (6H, t, J= 7.1 Hz), 1.252 (24H, bs), 1.56 to 1.67 (2H, m), 2.129 (2H, t, J=7.7 Hz), 2.50 to 2.57 (6H, m), 3.31 to 3.37 (2H, m), and 7.392 (1H, bs). IR (neat): 3307, 3219, 3152, 3085, 2949, 2920, 2850, 1734, 1642, 1082 cm-1. Analysis calculated for C23H48N2O.3/4H2O: C, 74.94; H, 13.12; N, 7.59. Found: C, 74.68; H, 13.11; N, 7.52.
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

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